1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
Description
Properties
Molecular Formula |
C13H13ClF3N3O |
|---|---|
Molecular Weight |
319.71 g/mol |
IUPAC Name |
1-[4-(2-aminoethylamino)quinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C13H12F3N3O.ClH/c14-13(15,16)12(20)9-7-19-10-4-2-1-3-8(10)11(9)18-6-5-17;/h1-4,7H,5-6,17H2,(H,18,19);1H |
InChI Key |
MIAKQJACQKFHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)NCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the aminoethyl group and the trifluoroethanone moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Functionalization of the Aminoethylamino Side Chain
The N-(2-aminoethyl) group undergoes reactions typical of primary amines:
-
Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux, forming imine linkages .
-
Acylation : Acetylated with acetic anhydride at 0–5°C, yielding stable amides (confirmed by ¹H NMR at δ 2.1 ppm for -COCH₃) .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Imine formation | Benzaldehyde, EtOH, reflux, 5 hr | Quinoline-imine derivative | 71% | |
| Acetylation | Ac₂O, 0°C, 2 hr | N-Acetylated derivative | 89% |
Trifluoroethanone Reactivity
The trifluoroacetyl group participates in nucleophilic substitutions and reductions:
-
Grignard reactions : Reacts with methylmagnesium bromide (THF, -15°C) to form tertiary alcohols, though steric hindrance limits yields to ~50% .
-
Acid-catalyzed hydrolysis : Stable under mild acidic conditions (pH 4–6) but decomposes in concentrated HCl at 100°C .
| Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Grignard addition | MeMgBr, THF, -15°C | CF₃-C(OH)(CH₃)-quinoline | 52% | |
| Hydrolysis | 6M HCl, 100°C, 2 hr | Degradation to quinoline-3-carboxylic acid | N/A |
Salt Formation and Purification
The hydrochloride salt is precipitated by treating the free base with HCl gas in ethyl acetate or aqueous HCl :
-
Crystallization : Recrystallization from ethanol/water (1:1) yields >95% purity .
-
Ion-exchange chromatography : Separates residual amines using Dowex 50WX4 resin .
| Step | Conditions | Purity | Source |
|---|---|---|---|
| HCl salt precipitation | EtOAc + HCl (g), 0°C | 98% | |
| Recrystallization | Ethanol/water, slow cooling | 99.5% |
Stability Under Ambient Conditions
-
Photostability : Degrades by <5% under UV light (254 nm, 24 hours) .
-
Thermal stability : Stable up to 200°C (TGA data shows decomposition onset at 210°C) .
Comparative Reaction Optimization
Scientific Research Applications
1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and applications of the target compound with structurally related analogs:
Key Observations:
Structural Variations: Core Heterocycles: Quinoline derivatives (e.g., main compound, ) exhibit planar aromatic systems conducive to π-π stacking in biological targets, whereas chlorophenyl/fluorophenyl analogs () lack extended conjugation but offer halogen-based polarity . Substituent Effects: The 2-aminoethylamino group in the main compound may enhance water solubility and hydrogen-bonding capacity compared to benzylamino () or simple amino groups (). Trifluoroacetyl groups generally increase metabolic stability and electronegativity .
Synthesis and Yield: Chlorophenyl analogs () are synthesized in ~70% yield using biphasic (toluene/water) conditions with sodium bicarbonate, suggesting scalable methods for hydrochloride salts.
Biological Relevance: The main compound’s trifluoroacetyl and aminoethylamino groups align with motifs seen in kinase inhibitors or antimicrobial agents.
Physicochemical Data: Melting points for quinoline derivatives (e.g., 148–149°C in ) reflect crystalline stability, while chlorophenyl analogs () form less ordered yellow solids .
Biological Activity
The compound 1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a member of the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinoline ring system substituted with an aminoethyl group and a trifluoroethanone moiety. Its structure is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 315.73 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| LogP | Not specified |
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit antimicrobial properties. A study highlighted that compounds similar to this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Quinoline derivatives have been investigated for their anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle . In vitro studies demonstrated that it inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.
The proposed mechanism of action involves the inhibition of specific enzymes and pathways critical for cell survival and proliferation. For instance, it may act as an inhibitor of protein kinases involved in signaling pathways that regulate cell growth . Additionally, its ability to intercalate with DNA suggests a potential role in disrupting replication processes in cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various quinoline derivatives, including our compound. The results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Case Study on Cancer Cell Lines : A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(4-((2-Aminoethyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride, and how is its structure validated?
Methodological Answer:
The compound is synthesized via nucleophilic aromatic substitution or condensation reactions. For example, similar trifluoroacetylquinoline derivatives are prepared by reacting aminoquinoline precursors with trifluoroacetylating agents under reflux conditions. Key steps include:
- Refluxing in ethanol or 1,2-dimethoxyethane with catalytic acetic acid to facilitate amine-acylation .
- Purification via column chromatography (silica gel, n-hexane/EtOAc eluent) to isolate intermediates .
- Characterization using:
- IR spectroscopy to confirm carbonyl (1630–1620 cm⁻¹) and NH stretches (3300–3165 cm⁻¹) .
- ¹H NMR to resolve aromatic protons (δ 7.1–9.1 ppm) and aminoethyl groups (δ 3.9–5.1 ppm) .
- Elemental analysis (C, H, N) to validate stoichiometry, e.g., C: ±0.05% deviation .
Advanced: How can researchers address low yields or spectral inconsistencies during the synthesis of aminoethyl-substituted quinoline derivatives?
Methodological Answer:
Common challenges include:
- Low yields : Optimize reaction time and temperature. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves efficiency for analogous compounds .
- Spectral broadening : NH protons in ¹H NMR may show broad peaks due to hydrogen bonding. Use deuterated DMSO or elevated temperatures to sharpen signals .
- Impurity interference : Employ gradient TLC (e.g., CH₂Cl₂:MeOH 9:1) to monitor reaction progress and ensure intermediate purity .
- Contradictions in elemental analysis : Recalibrate combustion analysis instruments and verify sample dryness to avoid moisture-induced errors .
Basic: What analytical techniques are critical for confirming the purity of this compound, and how are they applied?
Methodological Answer:
- Melting point analysis : Sharp melting points (e.g., 240–241°C for 4a in ) indicate high crystallinity and purity .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC with UV detection : Uses C18 columns (MeCN:H₂O mobile phase) to quantify impurities (<0.5% area) .
Advanced: What mechanistic insights explain the reactivity of the trifluoroacetyl group in nucleophilic substitutions?
Methodological Answer:
The electron-withdrawing trifluoroacetyl group enhances quinoline’s electrophilicity at the 3-position, facilitating nucleophilic attack by amines. Key factors:
- Electronic effects : The -CF₃ group reduces electron density on the quinoline ring, activating it for substitution .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr mechanisms .
- Steric considerations : Bulky substituents (e.g., benzyl groups) may reduce reaction rates, necessitating longer reflux times .
Basic: How is the aminoethylamino side chain stabilized under reaction conditions?
Methodological Answer:
- Protection-deprotection strategies : Use Boc-protected amines during synthesis to prevent undesired side reactions. Deprotect with HCl/dioxane post-purification .
- pH control : Maintain mildly acidic conditions (pH 5–6) to protonate the amino group, reducing nucleophilicity until needed .
Advanced: What computational or experimental methods can predict the biological activity of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with targets like quinoline-binding enzymes (e.g., cytochrome P450) .
- In vitro assays : Test antimalarial activity via Plasmodium falciparum culture IC₅₀ measurements, referencing Hydroxychloroquine analogs .
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ≈ 2.5, high permeability) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to potential HCl vapor release during hydrochloride salt formation .
- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact with corrosive byproducts .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
Advanced: How can researchers resolve crystallographic data discrepancies for hydrochloride salts of quinoline derivatives?
Methodological Answer:
- SHELX refinement : Use SHELXL for high-resolution data (R-factor <0.05) to model hydrogen bonding between Cl⁻ and NH groups .
- Twinned crystals : Apply the TwinRotMat algorithm in PLATON to deconvolute overlapping reflections .
- Thermal motion analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion in the aminoethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
